molecular formula C14H16N2O B10900517 (E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine

(E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine

Cat. No.: B10900517
M. Wt: 228.29 g/mol
InChI Key: KTGDFCJJAMJJCQ-OQLLNIDSSA-N
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Description

1-mesityl-1H-pyrrole-2-carbaldehyde oxime is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a mesityl group attached to the nitrogen atom of the pyrrole ring and an oxime functional group attached to the carbonyl carbon of the pyrrole-2-carbaldehyde. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-mesityl-1H-pyrrole-2-carbaldehyde oxime typically involves the following steps:

    Formation of 1-mesityl-1H-pyrrole-2-carbaldehyde: This can be achieved through the reaction of mesityl chloride with pyrrole in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

    Oximation: The resulting 1-mesityl-1H-pyrrole-2-carbaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to form the oxime derivative.

Industrial Production Methods

Industrial production methods for 1-mesityl-1H-pyrrole-2-carbaldehyde oxime would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-mesityl-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides or other nitrogen-containing functional groups.

    Reduction: The oxime group can be reduced to form amines or hydroxylamines.

    Substitution: The mesityl group or the oxime group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or peracids.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides or other nitrogen-containing derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-mesityl-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Pyrrole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of pyrrole derivatives in treating various diseases.

    Industry: This compound can be used in the development of new materials, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-mesityl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The mesityl group can enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and cellular components. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrole-2-carbaldehyde oxime
  • 1-phenyl-1H-pyrrole-2-carbaldehyde oxime
  • 1-benzyl-1H-pyrrole-2-carbaldehyde oxime

Uniqueness

1-mesityl-1H-pyrrole-2-carbaldehyde oxime is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and biological activity. The mesityl group can also enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(NE)-N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C14H16N2O/c1-10-7-11(2)14(12(3)8-10)16-6-4-5-13(16)9-15-17/h4-9,17H,1-3H3/b15-9+

InChI Key

KTGDFCJJAMJJCQ-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=CC=C2/C=N/O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CC=C2C=NO)C

Origin of Product

United States

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